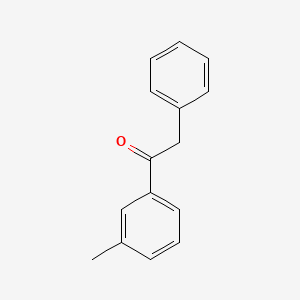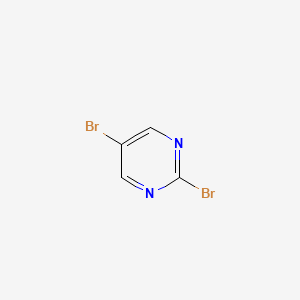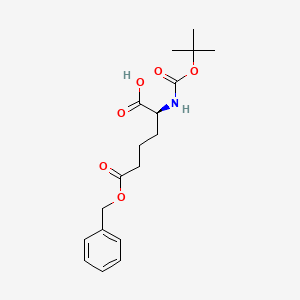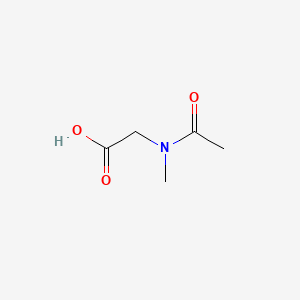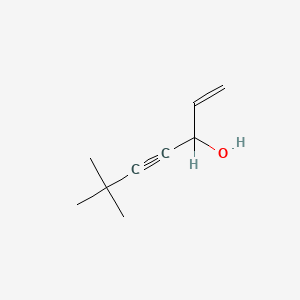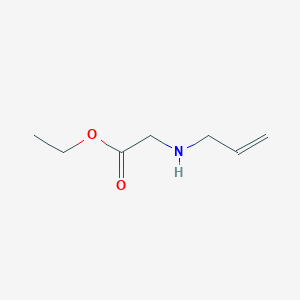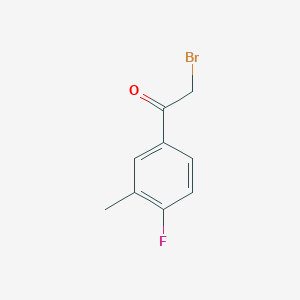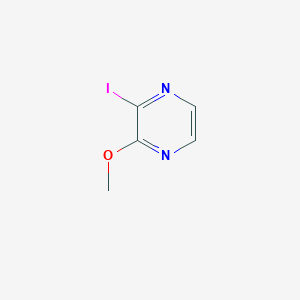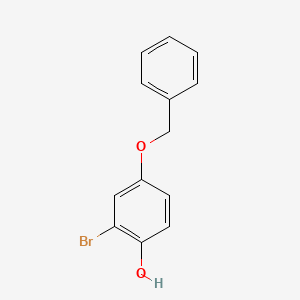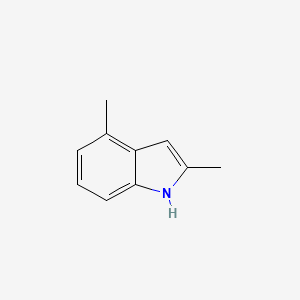
2-(Ethylsulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfonyl)aniline is a chemical compound that is part of the aniline family, characterized by the presence of a sulfonyl functional group attached to the aniline ring. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of sulfonylated aniline derivatives can be achieved through various methods. One approach involves the C-H bond sulfonylation of anilines with the insertion of sulfur dioxide under metal-free conditions, producing 2-sulfonylanilines in moderate to good yields. This process is highly efficient and exhibits broad functional group tolerance, suggesting a radical process involving arylsulfonyl radicals and tertiary amine radical cations as key intermediates . Another method includes the acid-mediated sulfonylation of arylethynylene bromides with sodium arylsulfinates, which does not require a metal catalyst or oxidant . Additionally, the synthesis of 4-(β-sulfatoethylsulfone)-N-Ethyl-Aniline demonstrates a green process that involves esterification in the presence of sulfuric acid, yielding a high purity product .
Molecular Structure Analysis
The molecular structure of 2-(Ethylsulfonyl)aniline and related compounds is characterized by the presence of sulfonyl groups which can significantly influence the electronic properties of the molecule. The incorporation of sulfonyl groups into aniline derivatives can enhance water solubility and affect the electronic distribution within the molecule, which is crucial for its reactivity and interaction with other chemical species .
Chemical Reactions Analysis
2-(Ethylsulfonyl)aniline can participate in various chemical reactions. For instance, it can be involved in the electrosynthesis of polymers, such as the formation of water-soluble self-doped poly(aniline-2,5-disulfonic acid), which exhibits conductivity independent of pH . The compound can also react with aniline to form 1-anilino-3-iminopyrrolizine-2-carbonitriles or 2-(1-anilino-2,2-dicyanoethenyl)pyrroles, indicating its versatility in forming heterocyclic structures . Furthermore, anilines can be used as aryl sources in the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide, showcasing the ability of sulfonyl groups to act as intermediates in the formation of sulfonated oxindoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Ethylsulfonyl)aniline derivatives are influenced by the presence of sulfonyl and other substituent groups. These compounds exhibit varying degrees of water solubility, which is a significant property for their potential applications in aqueous systems . The electrical conductivity of these compounds can be modulated by the degree of sulfonation and the presence of other electron-donating or withdrawing groups . The copolymerization of aniline with sulfonated anilines results in products with reduced electrical conductivity compared to the parent polyaniline, indicating the impact of sulfonyl groups on the electronic properties of the polymer . Additionally, the synthesis of sulfonated polyaniline by polymerization of aniline heterodimers like 4-aminodiphenylamine-2-sulfonic acid yields a polymer with distinct solubility and electrochemical properties, further demonstrating the versatility of sulfonyl-containing anilines .
Aplicaciones Científicas De Investigación
Fluorescent Materials and Turn-On-Type Probes
2,6-Bis(arylsulfonyl)anilines, closely related to 2-(Ethylsulfonyl)aniline, have been explored for their fluorescent properties. These compounds exhibit high fluorescence emissions in the solid state due to well-defined intramolecular hydrogen bonds. Their fluorescence enhancement and photostability make them suitable for solid-state fluorescent materials. Additionally, certain derivatives serve as turn-on fluorescence probes for selective DNA detection, leveraging their aggregation-induced emission properties (Beppu et al., 2014).
Synthesis of S-Metolachlor Metabolites
The synthesis of key intermediates for the production of S-Metolachlor metabolites, an herbicide, involves the use of 2,6-disubstituted anilines which are structurally related to 2-(Ethylsulfonyl)aniline. A novel method has been developed for preparing these anilines, highlighting their importance in the synthesis of agrochemicals (Tyagi et al., 2016).
Sulfonylation and Sulfonation Reactions
Several studies have investigated the sulfonylation and sulfonation reactions involving aniline derivatives. For instance, the insertion of sulfur dioxide into anilines has been developed for synthesizing sulfonated oxindoles, which are valuable in medicinal chemistry and organic synthesis (Liu et al., 2017). Another approach involves the metal-free C-H bond sulfonylation of anilines, generating 2-sulfonylanilines efficiently under mild conditions without the need for metal catalysts or additives. This process signifies the versatility of aniline derivatives in organic transformations (Zhou et al., 2018).
Electrical and Electronic Applications
The chemical polymerization of aniline in the presence of specific sulfonic acids leads to the formation of soluble interpolyelectrolyte complexes. These complexes exhibit significant proton and electrical conductivity, making them suitable for applications in electrical and electronic devices, such as supercapacitors and sensors (Boeva & Sergeyev, 2014).
Safety And Hazards
The safety information for 2-(Ethylsulfonyl)aniline indicates that it should be kept in a dark place, under an inert atmosphere, and at room temperature . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
2-ethylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIUERHMYOPFQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505555 |
Source


|
| Record name | 2-(Ethanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfonyl)aniline | |
CAS RN |
31596-87-9 |
Source


|
| Record name | 2-(Ethanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


